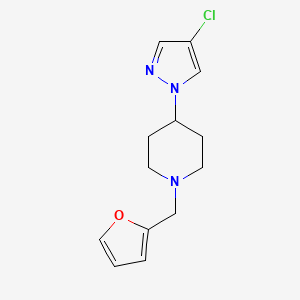
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine, also known as JNJ-42153605, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the modulation of dopamine and serotonin neurotransmission. It acts as a selective antagonist of the dopamine D2 receptor, which results in the inhibition of dopamine signaling. This, in turn, leads to the suppression of psychotic symptoms associated with schizophrenia. This compound also acts as a partial agonist of the serotonin 5-HT2C receptor, which results in the modulation of appetite and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. In addition, this compound has also been found to increase the levels of serotonin, which is believed to be responsible for its mood-regulating effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine is its high selectivity for the dopamine D2 receptor. This makes it a promising candidate for the treatment of schizophrenia, as it is expected to exhibit fewer side effects compared to other antipsychotic drugs. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine. One potential direction is the investigation of its efficacy in the treatment of other neurological disorders, such as Parkinson's disease. Another potential direction is the development of more soluble analogs of this compound, which would improve its in vivo efficacy. Finally, the investigation of the long-term effects of this compound on dopamine and serotonin signaling would provide valuable insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the reaction of 4-chloropyrazole-1-carboxylic acid with furan-2-ylmethylamine, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. In addition, this compound has also been found to exhibit activity against the serotonin 5-HT2C receptor, which is involved in the regulation of appetite and mood.
properties
IUPAC Name |
4-(4-chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-8-15-17(9-11)12-3-5-16(6-4-12)10-13-2-1-7-18-13/h1-2,7-9,12H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZDVIHSVGFISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(C=N2)Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
![3-[(6-Methyl-2,3-dihydroindol-1-yl)methyl]imidazo[1,2-a]pyrazine](/img/structure/B7647515.png)
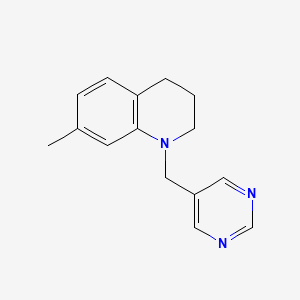
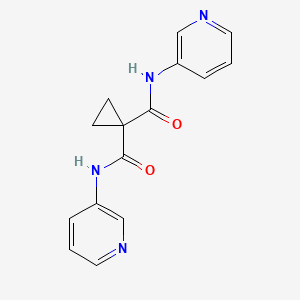
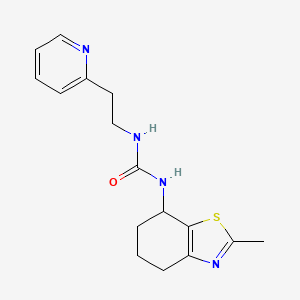
![2,4-dimethyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7647557.png)
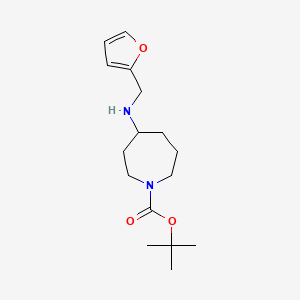
![[2-(2,4-Dimethylphenyl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7647577.png)
![4-[3-(2-Methoxyphenyl)propyl]-3-pyrazin-2-yl-1,2,4-oxadiazol-5-one](/img/structure/B7647583.png)
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)